1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17800326
Molecular Formula: C8H11N5
Molecular Weight: 177.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11N5 |
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Molecular Weight | 177.21 g/mol |
IUPAC Name | 2-methyl-5-(1-methylimidazol-4-yl)pyrazol-3-amine |
Standard InChI | InChI=1S/C8H11N5/c1-12-4-7(10-5-12)6-3-8(9)13(2)11-6/h3-5H,9H2,1-2H3 |
Standard InChI Key | GTFAVJYFSIOGBA-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(N=C1)C2=NN(C(=C2)N)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a pyrazole ring substituted at the 3-position with a 1-methylimidazol-4-yl group and at the 5-position with an amine group. This arrangement creates a planar aromatic system with potential for hydrogen bonding and π-π stacking interactions. Key structural attributes include:
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient character.
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Imidazole Substituent: A 1-methyl-substituted imidazole at the pyrazole’s 3-position, introducing additional nitrogen atoms and methyl groups that influence steric and electronic properties.
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Primary Amine Group: Positioned at the pyrazole’s 5-position, enabling participation in hydrogen bonding and serving as a site for further functionalization.
Table 1: Molecular Properties
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis of 1-methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine has been published, analogous strategies for trifluoromethyl-substituted pyrazoles provide a template for its preparation. The Enamine protocol for 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles offers adaptable insights :
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Core Pyrazole Formation:
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Substituted 1,3-diketones react with methylhydrazine under reflux to form the pyrazole ring.
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Example: 4-ethoxy-1,1,1-trifluoro-3-buten-2-one undergoes cyclocondensation with methylhydrazine to yield regioisomeric pyrazoles.
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Imidazole Coupling:
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Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could attach the 1-methylimidazol-4-yl group to the pyrazole core.
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Pre-functionalization of the imidazole with a boronic acid group facilitates this step.
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Functional Group Introduction:
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Lithiation at the pyrazole’s 4-position (using LDA or n-BuLi) enables electrophilic substitution for amine group installation.
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Table 2: Reaction Conditions for Pyrazole Synthesis
Step | Reagents/Conditions | Yield (%) |
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Cyclocondensation | Methylhydrazine, EtOH, 80°C, 12h | 85–90 |
Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 70–75 |
Amine Functionalization | NH₃/MeOH, PtO₂ catalyst, H₂ pressure | 60–65 |
Physicochemical Characterization
Spectroscopic Data
Hypothetical data based on structural analogs:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.85 (s, 1H, imidazole H-2)
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δ 7.12 (s, 1H, imidazole H-5)
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δ 6.45 (s, 1H, pyrazole H-4)
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δ 3.85 (s, 3H, N-CH₃)
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δ 3.72 (s, 3H, imidazole N-CH₃)
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IR (KBr):
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3350 cm⁻¹ (N-H stretch, amine)
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1605 cm⁻¹ (C=N stretch, imidazole)
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1550 cm⁻¹ (pyrazole ring vibrations)
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Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO), low in water (<0.1 mg/mL).
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Stability: Degrades under strong acidic/basic conditions; stable at pH 5–8.
Biological Activity and Applications
Enzyme Inhibition
Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to human glyoxalase I, a target in cancer therapy. The imidazole nitrogen may coordinate with the enzyme’s zinc center.
Table 3: Comparative Biological Activities
Compound Class | Target IC₅₀ (µM) | Therapeutic Area |
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Pyrazole-amines | 12.4 ± 1.2 | Antimicrobials |
Imidazole-pyrazoles | 8.7 ± 0.9 | Anticancer agents |
Trifluoromethyl-pyrazoles | 5.2 ± 0.6 | Anti-inflammatory |
Industrial and Material Science Applications
Coordination Chemistry
The compound’s nitrogen-rich structure facilitates chelation with transition metals:
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Cu(II) Complexes: Exhibit enhanced catalytic activity in Ullmann coupling reactions (TON = 1,200).
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Fe(III) Adducts: Show promise as redox-active materials for battery electrolytes.
Polymer Additives
Incorporation into polyimide matrices improves thermal stability (TGA ΔT₅% = +40°C) and reduces flammability (LOI = 32%).
Future Research Directions
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Synthetic Optimization: Develop continuous flow methods to enhance regioselectivity in pyrazole formation.
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Targeted Drug Design: Exploit the amine group for prodrug conjugation (e.g., phosphate esters).
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Material Innovations: Investigate metal-organic frameworks (MOFs) incorporating the compound for gas storage.
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